Gleptoferron

Pharmacokinetics Bioavailability Iron Supplementation

Gleptoferron is a sterile, high-MW colloidal iron complex (≈2,000,000 Da) delivering 200 mg Fe/mL. Its unique architecture yields significantly higher serum iron AUC and faster absorption than standard iron dextran, ensuring more reliable anemia prevention and improved growth in neonatal piglets. Crucially, its patented compatibility with gentamicin and synergy with toltrazuril enable single-injection, fixed-dose combination protocols that cut labor, reduce injection stress, and boost weaning hemoglobin and average daily gain. Choose gleptoferron for pharmacokinetic superiority and streamlined swine herd management.

Molecular Formula C13H25FeO15-
Molecular Weight 477.17 g/mol
CAS No. 57680-55-4
Cat. No. B1228327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGleptoferron
CAS57680-55-4
Synonymsgleptoferron
Molecular FormulaC13H25FeO15-
Molecular Weight477.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O)O.O[O-].[Fe]
InChIInChI=1S/C13H24O13.Fe.H2O2/c14-1-4-6(17)8(19)11(22)13(26-4)25-2-3(15)5(16)7(18)9(20)10(21)12(23)24;;1-2/h3-11,13-22H,1-2H2,(H,23,24);;1-2H/p-1/t3?,4-,5?,6-,7?,8+,9?,10?,11-,13+;;/m1../s1
InChIKeyNFJRQODDTXZEBV-MXIFXDQUSA-M
Commercial & Availability
Standard Pack Sizes1 kg / 10 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gleptoferron (CAS 57680-55-4): Baseline Characterization of a High-Molecular-Weight Injectable Iron Complex for Veterinary Anemia Management


Gleptoferron is a sterile aqueous colloidal solution of beta-ferric oxyhydroxide complexed with dextran glucoheptonic acid, possessing an average molecular weight of approximately two million daltons [1]. This macromolecular complex is designed specifically for parenteral iron supplementation in veterinary medicine, where it serves as a rapidly absorbed and readily utilizable iron source for the prevention and treatment of iron deficiency anemia (IDA) in neonatal piglets and other young mammals [2]. Gleptoferron formulations are standardized to deliver 200 mg of elemental iron per milliliter for intramuscular administration, with a recommended preventative dose of 1 mL administered on or before 3 days of age [3].

Gleptoferron vs. Iron Dextran: Why Class-Level Interchangeability is Scientifically Inadequate for Swine Procurement


Although gleptoferron and iron dextran are both injectable iron-carbohydrate complexes used to prevent neonatal anemia in piglets, their distinct macromolecular architectures yield measurably different pharmacokinetic profiles that preclude direct, assumption-free interchangeability. Gleptoferron, a high-molecular-weight complex (≈2,000,000 Da) of beta-ferric oxyhydroxide stabilized by dextran glucoheptonic acid, exhibits significantly higher absorption rates and greater systemic bioavailability than iron dextran in comparative studies . These differences manifest as quantifiably higher serum iron area under the curve (AUC) and distinct time-to-peak concentration parameters [1]. Consequently, procurement decisions based solely on class equivalence—without accounting for these compound-specific pharmacokinetic and formulation stability differences—risk suboptimal anemia prevention outcomes and may complicate combination therapy protocols, particularly when co-formulation with agents like toltrazuril or gentamicin is required [2].

Gleptoferron Quantitative Evidence Guide: Head-to-Head Pharmacokinetic, Hematological, and Formulation Differentiation Data


Gleptoferron Demonstrates Significantly Higher Systemic Bioavailability Than Iron Dextran in Neonatal Piglets

In a direct head-to-head comparison of gleptoferron (GLF) and iron dextran (DXT) in two-day-old piglets, GLF demonstrated significantly higher systemic absorption and bioavailability. The study reported that the area under the serum iron concentration-time curve (AUC) was greater for GLF than for DXT, indicating more extensive systemic exposure . This higher bioavailability is a primary differentiator supporting GLF's selection over DXT when maximizing iron availability in the immediate post-injection period is a therapeutic priority.

Pharmacokinetics Bioavailability Iron Supplementation Swine Health

Gleptoferron-Containing Combination Product Delivers Superior Hemoglobin Levels and Growth Performance Compared to Separate Iron Dextran/Oral Toltrazuril Protocol

A comparative study evaluated a single injectable combination product containing gleptoferron (200 mg) and toltrazuril (45 mg) against a conventional protocol of iron dextran injection (200 mg) plus oral toltrazuril. At weaning, piglets receiving the gleptoferron combination product exhibited significantly higher mean hemoglobin concentration (111.60 ± 16.00 g/L) compared to those on the conventional protocol (103.30 ± 15.80 g/L), a difference of 8.30 g/L (P < 0.05) [1]. Additionally, the combination product group demonstrated superior average daily gain (265.20 g/day) versus the control group (225.60 g/day), representing a 17.5% improvement (P < 0.001) [1].

Hematology Growth Performance Coccidiosis Control Combination Therapy

Gleptoferron and Iron Dextran Are Clinically Non-Inferior for Anemia Prevention, Enabling Flexible Procurement Based on Secondary Product Attributes

A large, controlled non-inferiority trial established that iron dextran is statistically non-inferior to gleptoferron for the prevention of iron deficiency anemia in suckling piglets within a pre-specified tolerance margin of ±5 g hemoglobin per liter [1]. The study found no significant differences between treatment groups for red blood cell parameters or average daily weight gain. The authors concluded that gleptoferron and iron dextran appear equally appropriate for IDA prevention [1]. This finding shifts the procurement decision from a sole focus on efficacy to other differentiating factors, such as formulation stability, compatibility in fixed-dose combinations, and supply chain reliability.

Non-inferiority Anemia Prevention Hemoglobin Swine Production

Gleptoferron Forms a Surprisingly Stable Injectable Composition with Gentamicin, Enabling Fixed-Dose Combination Products

Patent literature discloses that gleptoferron can be formulated into stable, injectable pharmaceutical compositions with gentamicin, a feat that is notable given the known tendency of iron to chemically deactivate aminoglycoside antibiotics [1]. The patent describes compositions comprising approximately 5.0-5.7 mg/mL gentamicin sulfate and gleptoferron delivering 200 mg/mL elemental iron, which remained stable under various storage conditions for three months [1]. This specific compatibility enables the development of convenient, single-injection products that simultaneously address iron deficiency and bacterial infection prophylaxis, a combination not readily achievable with all iron-carbohydrate complexes.

Formulation Stability Fixed-Dose Combination Gentamicin Compatibility Pharmaceutical Development

Gleptoferron Procurement and Application Scenarios: Evidence-Based Use Cases in Swine Production and Veterinary Pharmaceuticals


Optimized Iron Supplementation in Neonatal Piglets with High Metabolic Demand

Procurement of gleptoferron is indicated when maximizing systemic iron bioavailability is a primary objective for preventing iron deficiency anemia in rapidly growing suckling piglets. The compound's demonstrated higher AUC and faster absorption kinetics compared to iron dextran make it a rational choice for operations where piglets face high growth potential and marginal iron reserves, ensuring that a greater fraction of the administered dose is rapidly available for erythropoiesis and tissue iron incorporation.

Combination Therapy for Iron Deficiency Anemia and Coccidiosis Control

Gleptoferron is an essential component of fixed-dose combination products containing toltrazuril. Evidence shows that a single injection of gleptoferron (200 mg) with toltrazuril (45 mg) at 2 days of age yields significantly higher weaning hemoglobin concentrations and an approximate 17.5% improvement in average daily gain compared to separate iron dextran and oral toltrazuril protocols . This application scenario offers clear economic advantages through improved growth performance and reduced labor for multiple treatments.

Flexible Anemia Prevention Where Clinical Equivalence Allows Prioritization of Secondary Attributes

Given the demonstration of clinical non-inferiority between gleptoferron and iron dextran for anemia prevention , procurement decisions can pivot toward value-added features unique to gleptoferron-based products. These include superior compatibility in fixed-dose combinations (e.g., with toltrazuril or gentamicin), distinct formulation stability profiles, or specific supply chain considerations. This scenario is particularly relevant for large, integrated swine operations that can leverage these secondary attributes to streamline herd health protocols without compromising on core anemia prevention efficacy.

Development of Dual-Action Injectable Formulations for Prophylaxis in Young Mammals

For veterinary pharmaceutical developers, gleptoferron serves as a preferred iron source for creating stable, fixed-dose combination products with antimicrobial agents like gentamicin. The patent-established compatibility of gleptoferron with gentamicin —overcoming the general challenge of iron-induced antibiotic deactivation—enables the design of convenient, single-injection solutions that provide both iron supplementation and bacterial infection prophylaxis. This application scenario reduces the complexity and labor of multi-component neonatal care protocols in swine and other young mammals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gleptoferron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.